molecular formula C2H5BrNaO3S B119035 Sodium 2-bromoethanesulfonate CAS No. 4263-52-9

Sodium 2-bromoethanesulfonate

Cat. No.: B119035
CAS No.: 4263-52-9
M. Wt: 212.02 g/mol
InChI Key: UBPWRAIPVWJPGC-UHFFFAOYSA-N
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Description

Pyrithione sodium, also known as sodium pyrithione, is an organosulfur compound with the molecular formula C₅H₄NOSNa. It is commonly used as an antimicrobial agent due to its fungistatic and bacteriostatic properties. Pyrithione sodium is widely used in various industries, including personal care products, paints, and industrial biocides .

Mechanism of Action

Target of Action

Sodium 2-bromoethanesulfonate (BES) primarily targets methanogenic microorganisms . These microorganisms play a crucial role in the process of methanogenesis, which is the production of methane as a metabolic byproduct .

Mode of Action

BES acts as an inhibitor of methanogenesis . It interferes with the normal metabolic processes of methanogenic microorganisms, thereby inhibiting the production of methane .

Biochemical Pathways

BES affects the methanogenesis pathway in methanogenic microorganisms . This pathway involves a series of biochemical reactions that convert simple compounds such as carbon dioxide and hydrogen into methane . By inhibiting this pathway, BES prevents the production of methane .

Pharmacokinetics

It is known that bes issoluble in water , which suggests that it can be readily absorbed and distributed in aqueous environments.

Result of Action

The primary result of BES’s action is the inhibition of methane production . This can have significant effects on the microbial communities in which methanogenic microorganisms play a role . For example, in anaerobic digestion processes, the inhibition of methanogenesis by BES can lead to an accumulation of other metabolic byproducts .

Action Environment

The action of BES can be influenced by various environmental factors. For instance, the efficacy of BES as a methanogenesis inhibitor can be affected by the temperature and pH of the environment . Moreover, the presence of other compounds in the environment can also influence the stability and action of BES .

: Physiological Effects of 2-Bromoethanesulfonate on Hydrogenotrophic Pure and Mixed Cultures : this compound 98 4263-52-9 - MilliporeSigma

Biochemical Analysis

Biochemical Properties

Sodium 2-bromoethanesulfonate plays a significant role in biochemical reactions. It is used to investigate competing reactions like homoacetogenesis in mixed cultures

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a methanogenesis inhibitor. It has been used to investigate the effect of inhibition on bacterial growth

Molecular Mechanism

It is known to inhibit methanogenesis, a key process in anaerobic digestion

Metabolic Pathways

This compound is involved in the metabolic pathway of methanogenesis, where it acts as an inhibitor

Chemical Reactions Analysis

Pyrithione sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts for chelation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Properties

CAS No.

4263-52-9

Molecular Formula

C2H5BrNaO3S

Molecular Weight

212.02 g/mol

IUPAC Name

sodium;2-bromoethanesulfonate

InChI

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);

InChI Key

UBPWRAIPVWJPGC-UHFFFAOYSA-N

Isomeric SMILES

C(CBr)S(=O)(=O)[O-].[Na+]

SMILES

C(CBr)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C(CBr)S(=O)(=O)O.[Na]

4263-52-9

Pictograms

Irritant

Related CAS

26978-65-4 (Parent)

Synonyms

Sodium 2-Bromoethanesulfonate;  Sodium Bromoethylsulfonate;  2-Bromoethanesulfonic Acid Sodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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